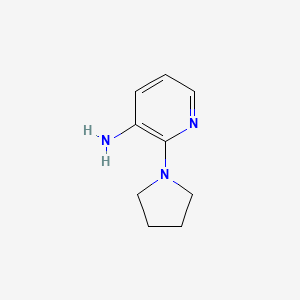

![molecular formula C11H17NO2 B1320491 {2-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 59115-26-3](/img/structure/B1320491.png)

{2-[2-(Dimethylamino)ethoxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Greenhouse Gas Absorption

{2-[2-(Dimethylamino)ethoxy]phenyl}methanol: has been studied for its potential to absorb greenhouse gases, particularly carbon dioxide (CO2) . Its weakly basic nature allows it to react with CO2, forming a complex that can be easily separated from the atmosphere. This application is crucial in the development of carbon capture technologies, which are essential for mitigating the effects of climate change.

Surfactant Production

This compound is extensively used in the production of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . Surfactants have a wide range of applications, including detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The surfactants derived from this compound are usually cationic and may also serve as biocides, particularly in oilfield applications against sulfate-reducing microorganisms.

Corrosion Inhibition

The surfactants produced using {2-[2-(Dimethylamino)ethoxy]phenyl}methanol have been evaluated as corrosion inhibitors . These are important in industrial processes where metal equipment is susceptible to corrosion due to chemical reactions with the environment. By forming a protective layer on the metal surface, these surfactants can significantly extend the life of such equipment.

Catalyst in Polymerization

This compound acts as a catalyst, especially in the production of polyurethanes . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. In the case of polyurethanes, {2-[2-(Dimethylamino)ethoxy]phenyl}methanol can help control the polymerization process, leading to materials with desired properties for use in foams, coatings, adhesives, and elastomers.

Intermediate for Synthesis

{2-[2-(Dimethylamino)ethoxy]phenyl}methanol: serves as an intermediate in the synthesis of various chemical products . Intermediates are compounds that are produced in the middle steps of chemical synthesis, which can then be further reacted to produce a final product. This role is vital in the pharmaceutical industry, where it can be used to create complex molecules for drug development.

Plasticizer and Adhesive Formulation

Lastly, this compound is used in the formulation of plasticizers and adhesives . Plasticizers are added to materials to increase their flexibility, reduce brittleness, and enhance their performance. Adhesives formulated with {2-[2-(Dimethylamino)ethoxy]phenyl}methanol can offer improved adhesion properties, making them suitable for a variety of industrial and consumer applications.

Safety and Hazards

“{2-[2-(Dimethylamino)ethoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[2-[2-(dimethylamino)ethoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNABPRGGCSJBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594610 |

Source

|

| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |

CAS RN |

59115-26-3 |

Source

|

| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.